molecular formula C18H14F4N2OS B2863834 2-{[(2-fluorophenyl)methyl]sulfanyl}-1-[4-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole CAS No. 851807-08-4

2-{[(2-fluorophenyl)methyl]sulfanyl}-1-[4-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole

Cat. No.: B2863834
CAS No.: 851807-08-4
M. Wt: 382.38
InChI Key: XCUQXKJKZRLJNG-UHFFFAOYSA-N
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Description

2-{[(2-fluorophenyl)methyl]sulfanyl}-1-[4-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes fluorinated aromatic rings and a dihydroimidazole core. The presence of fluorine atoms in the structure enhances its chemical stability and biological activity, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-fluorophenyl)methyl]sulfanyl}-1-[4-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Dihydroimidazole Core: This can be achieved through a cyclization reaction involving appropriate amine and aldehyde precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a fluorinated benzyl halide reacts with a thiol group to form the desired sulfanyl linkage.

    Attachment of the Trifluoromethylphenyl Group: This can be accomplished through a Friedel-Crafts acylation reaction, where the dihydroimidazole core is acylated with a trifluoromethylbenzoyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s fluorinated aromatic rings and dihydroimidazole core make it a potential candidate for studying enzyme interactions and receptor binding. Its stability and bioactivity are advantageous for in vitro and in vivo studies.

Medicine

Medicinally, the compound is investigated for its potential as a therapeutic agent. The presence of fluorine atoms can enhance its metabolic stability and bioavailability, making it a promising candidate for drug development, particularly in the treatment of diseases involving oxidative stress and inflammation.

Industry

In the industrial sector, the compound’s chemical stability and reactivity make it useful in the development of advanced materials, such as polymers and coatings. Its unique properties can be leveraged to improve the performance and durability of these materials.

Mechanism of Action

The mechanism of action of 2-{[(2-fluorophenyl)methyl]sulfanyl}-1-[4-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic rings enhance its binding affinity and specificity, while the dihydroimidazole core can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[(2-fluorophenyl)methyl]sulfanyl}-1-[4-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole apart is its combination of a dihydroimidazole core with fluorinated aromatic rings. This unique structure provides a balance of chemical stability, reactivity, and biological activity, making it a versatile compound for various scientific applications.

Properties

IUPAC Name

[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[4-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F4N2OS/c19-15-4-2-1-3-13(15)11-26-17-23-9-10-24(17)16(25)12-5-7-14(8-6-12)18(20,21)22/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCUQXKJKZRLJNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=CC=C2F)C(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F4N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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